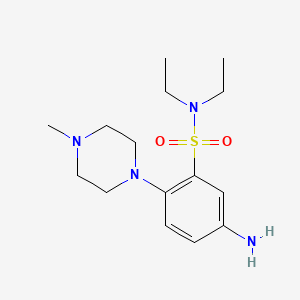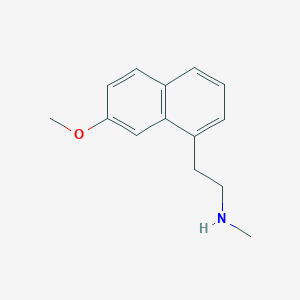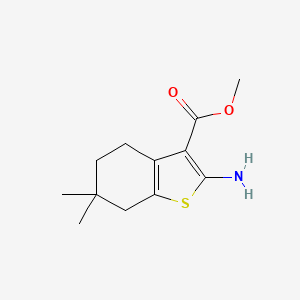
6-(4-aminopiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methanesulfonylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-aminopiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methanesulfonylpyrimidin-4-amine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a methanesulfonyl group, making it a valuable molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-aminopiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methanesulfonylpyrimidin-4-amine typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by the introduction of the methanesulfonyl group. Common reagents used in these reactions include amines, chlorinated aromatic compounds, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-aminopiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methanesulfonylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
6-(4-aminopiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methanesulfonylpyrimidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(4-aminopiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methanesulfonylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(4-aminopiperidin-1-yl)-N-(3-chlorophenyl)-2-methanesulfonylpyrimidin-4-amine
- 6-(4-aminopiperidin-1-yl)-N-(4-fluorophenyl)-2-methanesulfonylpyrimidin-4-amine
- 6-(4-aminopiperidin-1-yl)-N-(3-chloro-4-methylphenyl)-2-methanesulfonylpyrimidin-4-amine
Uniqueness
The uniqueness of 6-(4-aminopiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methanesulfonylpyrimidin-4-amine lies in its specific combination of functional groups and structural features. The presence of both chloro and fluoro substituents on the phenyl ring, along with the methanesulfonyl group, imparts unique chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H19ClFN5O2S |
|---|---|
Peso molecular |
399.9 g/mol |
Nombre IUPAC |
6-(4-aminopiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylsulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C16H19ClFN5O2S/c1-26(24,25)16-21-14(20-11-2-3-13(18)12(17)8-11)9-15(22-16)23-6-4-10(19)5-7-23/h2-3,8-10H,4-7,19H2,1H3,(H,20,21,22) |
Clave InChI |
BFZTWCPNCBZXBN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC(=CC(=N1)N2CCC(CC2)N)NC3=CC(=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13497014.png)
![4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride](/img/structure/B13497023.png)
![N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide](/img/structure/B13497028.png)

![tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13497049.png)



![Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13497078.png)

![Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497092.png)
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13497114.png)

